4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] is a complex organic compound characterized by its unique spirocyclic structure. This compound is classified under the category of pyran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has gained attention due to its potential therapeutic properties.
The synthesis of 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] can be traced back to various synthetic methodologies that focus on the generation of pyran derivatives. These methods often involve multicomponent reactions using readily available starting materials such as aldehydes, malononitrile, and ketoesters. The compound is not widely available commercially and is typically synthesized in laboratory settings for research purposes.
This compound belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. Pyran derivatives are particularly significant in pharmaceutical chemistry due to their ability to act as scaffolds for drug development.
The synthesis of 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] can be achieved through various methods, with multicomponent reactions being a prominent approach. One effective method involves the condensation of aromatic aldehydes with malononitrile and ethyl acetoacetate under mild conditions using catalysts such as potassium hydroxide or sodium alginate as organocatalysts.
The molecular structure of 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] features a spirocyclic arrangement that includes a benzopyran moiety fused with a pyran ring. This unique configuration contributes to its chemical properties and biological activity.
The compound undergoes various chemical reactions typical of pyran derivatives. Notably, it can participate in electrophilic aromatic substitution reactions due to the presence of amino groups that can enhance nucleophilicity.
The mechanism of action for 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] involves its interaction with biological targets such as enzymes or receptors. The amino group may play a critical role in binding interactions due to its ability to form hydrogen bonds.
Studies indicate that derivatives of pyran compounds exhibit various pharmacological activities including anti-inflammatory and antimicrobial effects, which may be attributed to their structural features and the presence of functional groups that facilitate interaction with biological macromolecules.
The physical properties of 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] include:
The chemical properties include:
The applications of 4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra] extend into medicinal chemistry where it serves as a scaffold for developing new drugs targeting various diseases. Its derivatives have shown potential in:
Spiro compounds are defined by a single atom (the spiro atom) shared between two independent rings. Systematic naming according to IUPAC rules requires identifying the parent heterocycles, their ring sizes, and the spiro atom position. The target compound's name breaks down as follows:
Table 1: Nomenclature Components of the Target Spiro Compound
Component | Description | Ring System |
---|---|---|
Spiro Union | Atom C2 (benzopyran) linked to C4' (pyran) | Bridged between rings |
Benzopyran Core | 2H-1-Benzopyran (Chromane type due to hexahydro status) | Benzo-fused 6-membered ring with O |
Pyran Core | 4'-[4H]Pyran (Tetrahydropyran due to hexahydro status) | 6-membered ring with O |
Saturation | Hexahydro (Implies 3,4-dihydro in benzopyran and 5',6'-dihydro in pyran) | Non-aromatic, partially saturated |
Substituent | 4-Amino (Electron-donating group on chromane) | Modifies electronic properties |
This spiro connectivity imposes significant conformational restraint, limiting rotational freedom and potentially locking the molecule into a bioactive conformation. The saturated rings reduce planarity, potentially enhancing membrane permeability and bioavailability compared to fully aromatic spiro systems like spiropyrans. Unlike photochromic spiropyrans (e.g., indolinobenzospiropyrans), which undergo ring-opening to merocyanines upon UV irradiation [5] [6], this hexahydro-aminospiro scaffold lacks the C-spiro-O bond essential for photochromism, resulting in inherent conformational stability suitable for therapeutic applications [3] [7].
The exploration of benzopyran-derived scaffolds in drug discovery gained momentum in the mid-20th century, accelerated by the discovery of natural products like coumarins and chromones. Early spirocyclic benzopyrans focused primarily on photochromic materials. Fischer and Hirshberg's seminal 1952 report on indolinobenzospiropyrans marked a turning point, highlighting reversible structural changes under light [6]. However, medicinal applications initially centered on non-photochromic variants.
A significant leap occurred with the development of spirocyclic benzopyran potassium channel activators in the 1990s. Compounds like spiro[4H-1-benzopyran-4,4'-[4H]imidazol]-5'(1'H)-ones emerged as rigid analogues of cromakalim, designed to lock the bioactive conformation. These demonstrated potent glyburide-sensitive vasorelaxant and hypotensive effects via ATP-sensitive potassium (KATP) channel activation, establishing the spirobenzopyran scaffold as a privileged structure for cardiovascular targeting [8]. Subsequent research expanded into mitochondrial KATP channels, with benzopyran-based openers like 1b, 2b, and 4b showing cardioprotective properties against ischemia without significant blood pressure effects [2].
The 2000s witnessed diversification towards sigma (σ) receptor ligands. Spirocyclic benzopyrans and their bioisosteres demonstrated exceptional affinity and selectivity for σ1 receptors. Key milestones include:
These developments underscored the adaptability of the spirobenzopyran core for diverse CNS targets, paving the way for amino-functionalized derivatives like our target compound.
The introduction of an amino group at position 4 of the benzopyran ring profoundly impacts the molecule's physicochemical and pharmacological profile:
Conformational Influence: While the spiro junction imposes rigidity, the amino group can participate in intramolecular interactions. In reduced systems like hexahydrospirobenzopyrans, the amino group may form transient H-bonds with the tetrahydropyran oxygen or influence the preferred conformation of saturated rings, subtly altering the presentation of pharmacophores. This contrasts with fully aromatic spiropyrans where the amino group contributes to charge separation in the merocyanine form [5] [7].
Versatility for Derivatization: The primary amino group serves as a synthetic handle for introducing diverse substituents (alkyl, acyl, sulfonyl, heteroaryl) via amide or sulfonamide formation, Mannich reactions, or reductive amination. This allows rapid SAR exploration:
Table 2: Pharmacological Targets and Impact of Spirobenzopyran Scaffolds with Amino/Amine Functionality
Target Class | Example Compounds/Scaffolds | Role of Amino/Amine Group | Key Findings |
---|---|---|---|
σ1 Receptors | N-Benzyl spirothienopyrans (e.g., 2a); N-Alkyl/Aryl spiro[piperidine-4,4'-pyranopyridines] (e.g., 12a-d) | Modulates affinity/selectivity; Protonatable nitrogen in N-substituents critical for ionic interaction | High affinity (Ki < 1 nM); Selectivity over σ2 (>100-fold), 5-HT, α-adrenergic, NMDA receptors [1] [4] |
K_ATP Channels | Spiro[benzopyran-4,4'-imidazolones] (e.g., 5r) | Imidazolone N1' mimics carbonyl O of cromakalim; Amino substituents possible on benzopyran | Potent vasorelaxation/hypotension; Glyburide-sensitive; Enhanced potency vs cromakalim [8] |
Mitochondrial K_ATP | Benzopyrans with spiro substituents (e.g., 1b, 2b, 4b) | Spiro substituents influence electron density/polarity; Amino groups not reported but plausible modulators | Cardioprotective anti-ischemic effects; Minimal blood pressure effects [2] |
Putative Targets for 4-Amino Derivatives | Hypothetical based on scaffold | H-bond donation/acceptation; Metal coordination; Charge modulation | Potential for kinase inhibition, epigenetic modulation, antibiotic activity (based on related chroman/amino heterocycle activities) |
The 4-amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran] scaffold thus represents a convergence of advantageous structural features: the conformational restraint of the spiro junction, the balanced lipophilicity and polarity of the hexahydrobenzopyran-tetrahydropyran system, and the versatile electronic and interactive capabilities of the 4-amino group. Its potential spans neurological (σ receptors), cardiovascular (K_ATP channels), and potentially other therapeutic areas, warranting focused exploration of its synthetic routes, structure-activity relationships, and specific target interactions.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9